molecular formula C11H8F3N3O B2422308 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-96-1

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2422308
CAS No.: 339020-96-1
M. Wt: 255.2
InChI Key: ZZCMTJBMIDUOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both an aniline and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of an aniline derivative with a trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the trifluoromethyl group.

    4-(Anilinomethylene)-5-(chloromethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a chloromethyl group instead of a trifluoromethyl group.

    4-(Anilinomethylene)-5-(bromomethyl)-2,4-dihydro-3H-pyrazol-3-one: Contains a bromomethyl group instead of a trifluoromethyl group

Uniqueness

The presence of the trifluoromethyl group in 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles. These characteristics make it more effective in penetrating biological membranes and reaching intracellular targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

4-(phenyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(18)17-16-9)6-15-7-4-2-1-3-5-7/h1-6H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQFEVHCSZIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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